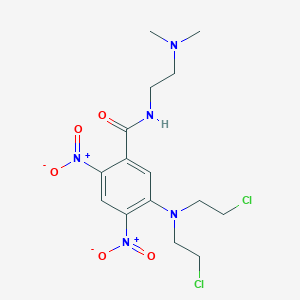
1H-Pyrrole-1-ethanethiol, 2-methyl-5-propyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-1-ethanethiol, 2-methyl-5-propyl- is a chemical compound commonly known as MEP. This compound has gained significant attention from the scientific community due to its potential applications in various fields. MEP is a thiol compound that contains a pyrrole ring and an alkyl group. The compound is synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of MEP is not fully understood. However, it is believed that MEP exerts its biological effects by interacting with sulfhydryl groups in proteins and enzymes. MEP can also act as a radical scavenger, preventing oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
MEP has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that MEP can inhibit the growth of cancer cells and exhibit antibacterial activity against various strains of bacteria. In vivo studies have shown that MEP can reduce oxidative stress and inflammation in animal models. MEP has also been shown to have neuroprotective effects and improve cognitive function in animal models.
实验室实验的优点和局限性
MEP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be used as a building block for the synthesis of various compounds. MEP also exhibits a wide range of biological activities, making it a versatile compound for various applications. However, MEP has some limitations for lab experiments. It is a reactive compound that can interact with other compounds in the lab environment, leading to false-positive results. MEP is also a toxic compound that requires careful handling and disposal.
未来方向
There are several future directions for the study of MEP. One of the directions is to study its potential applications in drug discovery. MEP has been shown to exhibit anticancer and antimicrobial properties, making it a potential lead compound for the development of new drugs. Another direction is to study its potential applications in material science. MEP can be used as a precursor for the synthesis of various polymers and materials with unique properties. Finally, future studies can focus on the mechanism of action of MEP and its interaction with proteins and enzymes, leading to a better understanding of its biological effects.
Conclusion:
In conclusion, 1H-Pyrrole-1-ethanethiol, 2-methyl-5-propyl- is a versatile compound with potential applications in various fields. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. MEP is a promising compound that requires further studies to fully understand its potential applications.
合成方法
MEP can be synthesized using different methods. One of the commonly used methods is the reaction of 2-methyl-5-propylpyrrole with ethanethiol in the presence of a catalyst. The reaction takes place under mild conditions, and the product can be purified using a simple extraction process. Another method involves the reaction of 2-methyl-5-propylpyrrole with thioacetic acid followed by hydrolysis to obtain MEP.
科学研究应用
MEP has potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, MEP has been studied for its anticancer, antimicrobial, and antioxidant properties. It has been shown to inhibit the growth of cancer cells and exhibit antibacterial activity against various strains of bacteria. In material science, MEP has been used as a precursor for the synthesis of various polymers and materials. In organic synthesis, MEP has been used as a building block for the synthesis of various compounds.
属性
CAS 编号 |
153686-99-8 |
|---|---|
分子式 |
C10H17NS |
分子量 |
183.32 g/mol |
IUPAC 名称 |
2-(2-methyl-5-propylpyrrol-1-yl)ethanethiol |
InChI |
InChI=1S/C10H17NS/c1-3-4-10-6-5-9(2)11(10)7-8-12/h5-6,12H,3-4,7-8H2,1-2H3 |
InChI 键 |
LRGRVYMIARIGRU-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(N1CCS)C |
规范 SMILES |
CCCC1=CC=C(N1CCS)C |
其他 CAS 编号 |
153686-99-8 |
同义词 |
2-Methyl 5-propyl N-ethanethiol pyrrole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





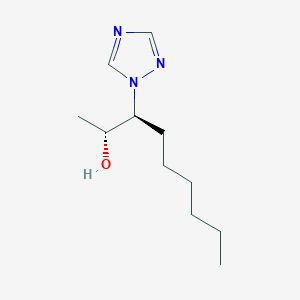
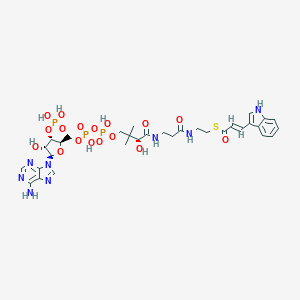
![2-amino-6-methyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B115763.png)
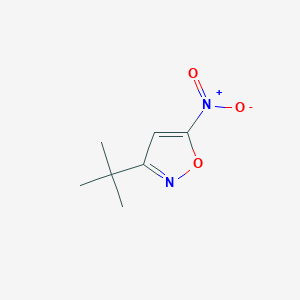
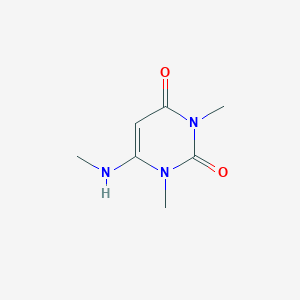

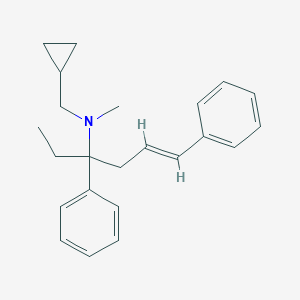
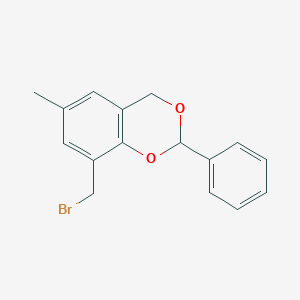
![4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate](/img/structure/B115770.png)


